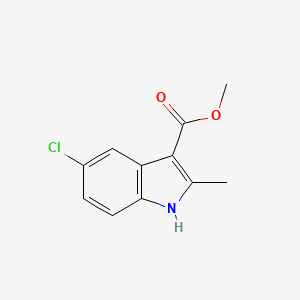![molecular formula C18H16N2O2S B1392346 5-[(2-Ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 897533-18-5](/img/structure/B1392346.png)
5-[(2-Ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Vue d'ensemble
Description
5-[(2-Ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one (5-EPMI) is an organic compound with a unique structure and wide range of applications in the scientific community. It is used as a precursor to a variety of pharmaceuticals, and has been studied for its potential use in the treatment of certain diseases. 5-EPMI has also been investigated for its potential use in laboratory experiments and its effects on biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Research by Kumar & Joshi (2010) shows that certain derivatives of 5-[(2-Ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one can be synthesized for antimicrobial, antifungal, and anthelmintic activities.
- Patil et al. (2010) also synthesized novel derivatives with potential antimicrobial properties.
Antimicrobial and Antifungal Activities
- A study by Ammar et al. (2016) synthesized new imidazolidineiminothione derivatives, exhibiting significant antimicrobial activities.
- Gouda et al. (2010) created thiazolidinone derivatives with promising antimicrobial properties.
Structural and Chemical Analysis
- Zhang (2011) conducted structural characterization and analysis of antipyrine derivatives, providing insights into their antibacterial activities.
- The molecular structure and potential as fungicides of thiohydantoin compounds were investigated by Kobyłka et al. (2019), highlighting the utility of these compounds in agricultural sciences.
Crystallography and Molecular Docking Studies
- Castro et al. (2013) performed crystallographic studies on related compounds, essential for understanding the molecular interactions and stability.
- A detailed molecular docking study by Karayel (2021) on benzimidazole derivatives revealed their potential as EGFR inhibitors, indicating their applications in cancer research.
Propriétés
IUPAC Name |
5-[(2-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-2-22-16-11-7-6-8-13(16)12-15-17(21)20(18(23)19-15)14-9-4-3-5-10-14/h3-12H,2H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPSENYWAQEIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



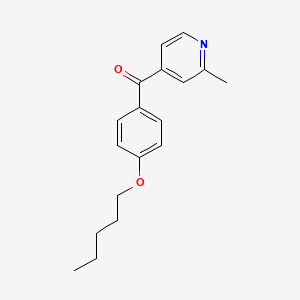
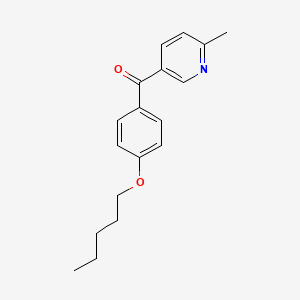
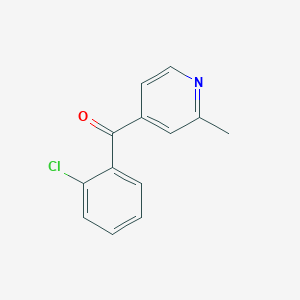
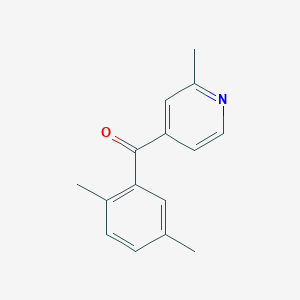
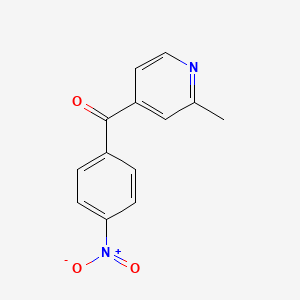



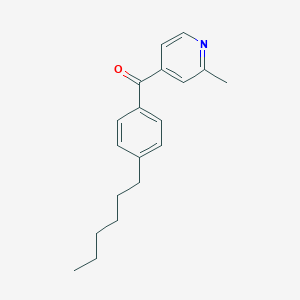


![[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1392283.png)

